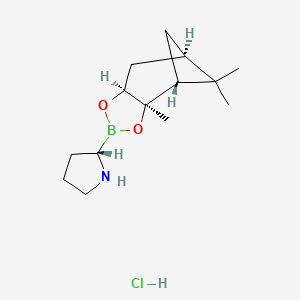

(S)-BoroPro-(-)-Pinanediol-HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVMNBVQOPZMPY-NTEAFONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678786 | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149716-73-4 | |

| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-BoroPro-(-)-Pinanediol-HCl as a Dipeptidyl Peptidase-4 Inhibitor

This guide provides a comprehensive technical overview of the mechanism of action of (S)-BoroPro-(-)-Pinanediol-HCl, a potent inhibitor of the serine protease Dipeptidyl Peptidase-4 (DPP-4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, immunology, and protease biology.

Introduction: The Significance of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (also known as CD26) is a type II transmembrane glycoprotein that is also found in a soluble, circulating form.[1] It is a serine exopeptidase that plays a critical role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of a wide range of polypeptides.[1] This enzymatic activity modulates the biological function of numerous substrates, including growth factors, chemokines, and neuropeptides.[1]

A key function of DPP-4 is in glucose homeostasis, where it is the primary enzyme responsible for the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2][4] The rapid inactivation of GLP-1 and GIP by DPP-4, with a half-life of only 1-2 minutes for GLP-1, curtails their insulinotropic effects.[5] Consequently, inhibition of DPP-4 has emerged as a major therapeutic strategy for the management of type 2 diabetes mellitus.[3][6] By preventing incretin degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP, thereby enhancing glycemic control in a glucose-dependent manner.[2][4]

This compound: A Proline-Mimetic Boronic Acid Inhibitor

This compound is a synthetic compound featuring a proline-mimetic pyrrolidine ring coupled to a boronic acid moiety.[7] The boronic acid functional group is a key feature that confers its potent inhibitory activity against serine proteases.[8] The pinanediol group is a chiral auxiliary used during the synthesis of the molecule to ensure the correct stereochemistry and also serves to protect the boronic acid.[9] In an aqueous environment, the pinanediol ester can be hydrolyzed, releasing the active boronic acid inhibitor.

The structure of this compound is designed to mimic the natural substrates of DPP-4, which have a proline or alanine residue at the P1 position (the second amino acid from the N-terminus). The pyrrolidine ring of the inhibitor occupies the S1 subsite of the DPP-4 active site, which is a hydrophobic pocket that accommodates the proline residue of the substrate.[10]

The Molecular Mechanism of DPP-4 Inhibition

The inhibition of DPP-4 by the active, deprotected form of this compound is a multi-step process characterized by slow-binding kinetics and the formation of a reversible covalent bond with the catalytic serine residue of the enzyme.[4][8]

Transition State Analogy

Boronic acid-based inhibitors are potent because they act as transition-state analogs.[11] The catalytic mechanism of serine proteases like DPP-4 involves the nucleophilic attack of the active site serine (Ser630) on the carbonyl carbon of the scissile peptide bond of the substrate.[11] This forms a transient, tetrahedral intermediate. The boronic acid moiety of the inhibitor, with its trigonal planar geometry, readily accepts the nucleophilic attack from the Ser630 hydroxyl group, forming a stable, nearly tetrahedral adduct.[12] This adduct mimics the high-energy transition state of the normal enzymatic reaction, thus binding to the active site with high affinity.[11][12]

Covalent Adduct Formation

The core of the inhibitory mechanism is the formation of a covalent, yet reversible, bond between the boron atom of the inhibitor and the hydroxyl oxygen of the catalytic Ser630 residue in the DPP-4 active site.[12] This interaction is facilitated by the catalytic triad of DPP-4, which consists of Ser630, His740, and Asp708.[11] The His740 acts as a general base, abstracting a proton from Ser630 to increase its nucleophilicity for the attack on the boron atom. The resulting tetrahedral boronate is stabilized by interactions within the active site, including the oxyanion hole.[11]

Key Interactions in the DPP-4 Active Site

The high potency and specificity of boroPro-containing inhibitors are due to a network of interactions within the DPP-4 active site. X-ray crystallography and molecular modeling studies of DPP-4 in complex with various inhibitors have elucidated these key interactions:[2][11]

-

S1 Subsite: The proline-mimetic pyrrolidine ring of the inhibitor fits snugly into the hydrophobic S1 pocket of DPP-4.

-

Catalytic Triad: As mentioned, Ser630 forms a covalent bond with the boron atom, while His740 and Asp708 facilitate this process.[11]

-

Oxyanion Hole: The negatively charged hydroxyl group on the boron atom is stabilized by hydrogen bonds from backbone amides in the oxyanion hole, further mimicking the transition state.

-

N-terminus Interaction: The free amino group of the proline analog interacts with a pair of glutamic acid residues (Glu205 and Glu206), which are crucial for anchoring the N-terminus of the substrate.[11]

The following diagram illustrates the key interactions of a boroPro-containing inhibitor within the active site of DPP-4.

Caption: Covalent and non-covalent interactions of a boroPro inhibitor in the DPP-4 active site.

Kinetic Properties of Inhibition

Dipeptide boronic acid inhibitors of DPP-4 are characterized as potent, slow-binding, competitive inhibitors.[4][8]

-

Potency: The inhibition constants (Ki) for this class of inhibitors are typically in the low nanomolar to picomolar range. For instance, the related compound Val-boroPro has a reported Ki of approximately 0.18 nM for DPP-4.[6] This high potency is a direct result of the stable tetrahedral adduct formed in the active site.

-

Slow-Binding Kinetics: The inhibition process does not reach equilibrium instantaneously.[4] There is an initial, rapid formation of a non-covalent enzyme-inhibitor complex, followed by a slower isomerization to the final, stable covalent adduct. This is reflected in progress curves that show a time-dependent increase in inhibition.

-

Reversibility: Despite the formation of a covalent bond, the inhibition is reversible.[12] However, the dissociation of the inhibitor from the enzyme can be extremely slow. For Val-boroPro, the half-life for dissociation of the enzyme-inhibitor complex has been estimated to be approximately 27 days at 23°C, indicating a very stable complex.[12]

The following table summarizes the key kinetic parameters for boroPro-type DPP-4 inhibitors.

| Parameter | Typical Value/Characteristic | Significance |

| Inhibition Constant (Ki) | Low nM to pM range[6] | Indicates very high affinity of the inhibitor for the enzyme. |

| Type of Inhibition | Competitive, Slow-Binding[4][8] | The inhibitor competes with the substrate for the active site, and the inhibition process is time-dependent. |

| Covalent Adduct | Reversible, but with a very slow dissociation rate[12] | Leads to a prolonged duration of enzyme inhibition. |

Stereochemistry: A Critical Determinant of Activity

The stereochemistry of proline-mimetic inhibitors is crucial for their potent activity against DPP-4. The enzyme's active site is chiral and will preferentially bind an inhibitor with the correct stereochemical configuration. The "(S)" designation in this compound refers to the stereocenter at the alpha-carbon of the pyrrolidine ring, which corresponds to the natural L-proline configuration. This is the preferred stereochemistry for recognition by the S1 subsite of DPP-4. The (-)-pinanediol is a specific chiral auxiliary used to direct and maintain this stereochemistry during the synthesis of the boronic acid.[9]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against DPP-4 in vitro. This protocol is based on the use of a fluorogenic substrate.

Materials and Reagents

-

Recombinant human DPP-4

-

This compound

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Assay Procedure

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired final concentrations.

-

Dilute the recombinant DPP-4 in assay buffer to the working concentration.

-

Dissolve the Gly-Pro-AMC substrate in assay buffer to the working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add DPP-4 solution and an equivalent volume of assay buffer with DMSO (without inhibitor).

-

Inhibitor wells: Add DPP-4 solution and the desired concentrations of the inhibitor solution.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The following diagram illustrates the experimental workflow for the DPP-4 inhibition assay.

Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

Conclusion

This compound represents a class of highly potent and specific inhibitors of dipeptidyl peptidase-4. Its mechanism of action is rooted in its ability to act as a transition-state analog, forming a stable, reversible covalent adduct with the catalytic serine residue in the enzyme's active site. This interaction is characterized by slow-binding kinetics and a very slow dissociation rate, leading to prolonged inhibition of DPP-4 activity. The stereochemistry of the proline-mimetic ring is a critical determinant of its high affinity. A thorough understanding of this mechanism is vital for the continued development and optimization of boronic acid-based inhibitors for therapeutic applications, particularly in the treatment of type 2 diabetes mellitus.

References

-

Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7611-7617. [Link]

-

Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies. Clinical Pharmacology & Therapeutics, 78(6), 675-688. [Link]

-

Flentke, G. R., et al. (1991). Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function. Proceedings of the National Academy of Sciences, 88(4), 1556-1559. [Link]

-

Kelly, T. A., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link]

-

Thoma, R., et al. (2003). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 12(8), 1545-1555. [Link]

-

Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

-

Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(20), 6343-6353. [Link]

-

Lambeir, A. M., et al. (2003). Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme. The Prostate, 56(3), 237-245. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. [Link]

-

Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

-

Aertgeerts, K., et al. (2004). The crystal structure of human dipeptidyl peptidase IV in complex with a substrate-like inhibitor. Protein Science, 13(2), 412-421. [Link]

-

My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. [Link]

-

Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological reviews, 87(4), 1409-1439. [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4. [Link]

-

ResearchGate. (2016). Schematic representation of DPP-4 X-ray crystal structures. [Link]

-

MDPI. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

NCBI. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. [Link]

-

MDPI. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. [Link]

-

Scott, G. R., et al. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(4), 1466-1473. [Link]

-

Edfeldt, F. N. B., et al. (2011). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: A New Class of Potent Inhibitors with a Rapid On-Rate and a Long Duration of Action. Journal of Medicinal Chemistry, 54(11), 3825-3837. [Link]

-

StatPearls. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

-

NCBI. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

Frontiers. (2020). DPP-4 Inhibition and the Path to Clinical Proof. [Link]

-

MDPI. (2021). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. [Link]

-

Balkan, B., & Li, X. (1999). Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats. Diabetologia, 42(11), 1324-1331. [Link]

-

NCBI. (2019). Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. [Link]

-

PubMed. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. [Link]

-

NCBI. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

-

NCBI. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]

Sources

- 1. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. US20080182995A1 - Pyrrolidine compounds and methods for selective inhibition of dipeptidyl peptidase-iv - Google Patents [patents.google.com]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-BoroPro-(-)-Pinanediol-HCl: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction: The Significance of (S)-BoroPro-(-)-Pinanediol-HCl in Modern Drug Discovery

This compound, a chiral α-aminoboronic acid derivative, has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the boronic acid moiety protected by a chiral pinanediol auxiliary, make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Most notably, it is a key precursor to the proteasome inhibitor bortezomib, a frontline therapy for multiple myeloma.[1][2] The boronic acid functional group is a bioisostere for the carboxylic acid group of amino acids, enabling it to reversibly bind to the active sites of serine proteases, which are implicated in a wide range of diseases, including cancer and viral infections.[3][4] The pinanediol moiety serves as a chiral auxiliary, ensuring the stereochemical integrity of the final product, a crucial factor for therapeutic efficacy and safety.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed experimental protocols, and outline robust analytical methods for the comprehensive characterization of this vital molecule.

Synthesis of this compound: A Stereoselective Approach

The synthesis of this compound is a multi-step process that leverages the principles of stereoselective synthesis to achieve high enantiomeric purity. The general strategy involves the use of (-)-pinanediol as a chiral auxiliary to direct the stereochemistry of the newly formed chiral center. A key transformation in this synthesis is the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain.[5][6]

Synthetic Workflow Overview

The overall synthetic pathway can be conceptualized as a three-stage process:

-

Formation of the Chiral Boronic Ester Starting Material: This involves the reaction of a suitable boronic acid with (-)-pinanediol to form the chiral boronic ester.

-

Matteson Homologation and Amination: The chiral boronic ester undergoes a Matteson homologation to introduce a chloromethyl group, which is then displaced by an amine source to form the desired aminoboronic ester.

-

Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the hydrochloride salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of procedures found in the literature for related compounds and should be adapted and optimized for specific laboratory conditions.[7][8][9]

Step 1: Synthesis of (-)-Pinanediol Isobutylboronate

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add isobutylboronic acid (1.0 eq) and (-)-pinanediol (1.05 eq) in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until the reaction is complete (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude (-)-pinanediol isobutylboronate, which can often be used in the next step without further purification.

Step 2: Matteson Homologation to form the α-Chloro Boronic Ester

Causality: This step is critical for creating the new stereocenter with high diastereoselectivity, directed by the chiral pinanediol auxiliary. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is essential to generate the dichloromethyllithium reagent in situ while avoiding side reactions.[10]

-

In a three-necked flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

In a separate flask, dissolve (-)-pinanediol isobutylboronate (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.

-

Slowly add the boronic ester solution to the LDA solution at -78 °C and stir for 30 minutes.

-

Add a solution of anhydrous zinc chloride (1.1 eq) in THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-chloro boronic ester.

Step 3: Amination and Hydrochloride Salt Formation

Causality: Lithium hexamethyldisilazide (LiHMDS) is used as a nitrogen nucleophile to displace the chloride. The resulting N-silylated intermediate is then deprotected with an acid, such as trifluoroacetic acid (TFA), to yield the amine, which is subsequently converted to the hydrochloride salt.[7][9]

-

Dissolve the crude α-chloro boronic ester in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of LiHMDS (1.1 eq) in THF.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture to 0 °C and carefully add trifluoroacetic acid to deprotect the amine.

-

To form the hydrochloride salt, the trifluoroacetate salt can be treated with HCl in a suitable solvent.[11]

-

The crude product can be purified by recrystallization or column chromatography.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key signals to identify include those for the pinanediol backbone, the pyrrolidine ring, and the protons on the carbon adjacent to the boron atom.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon atom bonded to boron may be difficult to observe due to quadrupolar relaxation.[12]

-

¹¹B NMR: The boron NMR spectrum is characteristic of the coordination state of the boron atom. For a tricoordinate boronic ester, a broad signal is expected in the range of δ 20-35 ppm.[13][14]

Table 1: Expected NMR Data for this compound (in CDCl₃)

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 0.8 - 4.5 | Complex multiplets for pinanediol and pyrrolidine protons. |

| ¹³C | 20 - 90 | Signals corresponding to the aliphatic carbons of the pinanediol and pyrrolidine moieties. The C-B signal may be broad or absent. |

| ¹¹B | 20 - 35 | A single, broad signal characteristic of a trigonal boronic ester. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.[15][16][17]

Table 2: Expected Mass Spectrometry Data

| Ionization Mode | Expected Ion | m/z |

| ESI+ | [M+H]⁺ | 286.18 |

| ESI+ | [M+Na]⁺ | 308.16 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is crucial for determining the enantiomeric purity of this compound. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers.

Causality: The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of the CSP and mobile phase is critical for achieving good resolution.[18][19][20]

A Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is a good starting point.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.

-

Detection: UV detection at a wavelength where the molecule has sufficient absorbance (e.g., 210 nm).

Caption: Workflow for the comprehensive characterization of this compound.

Deprotection and Applications in Synthesis

The pinanediol protecting group is robust but can be removed under specific conditions to liberate the free boronic acid, which is the active form for subsequent reactions. A common method for deprotection is transesterification with another boronic acid, such as isobutylboronic acid, in a biphasic system.[8][12]

Protocol for Pinanediol Deprotection:

-

Dissolve the pinanediol boronic ester in a mixture of an organic solvent (e.g., hexanes or diethyl ether) and an acidic aqueous solution (e.g., aqueous HCl).

-

Add an excess of a sacrificial boronic acid, such as isobutylboronic acid.

-

Stir the biphasic mixture vigorously for several hours.

-

Separate the aqueous layer, which now contains the desired free boronic acid. The pinanediol remains in the organic layer as its boronic ester.

The primary application of this compound is as a key intermediate in the synthesis of bortezomib and its analogs.[21][22] The deprotected aminoboronic acid is coupled with N-protected amino acids to build the peptide backbone of the final drug molecule. The stereochemical purity established during the synthesis of this compound is critical for the biological activity of the final therapeutic agent.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, enabling the stereoselective synthesis of important therapeutic agents. A thorough understanding of its synthesis and characterization is paramount for researchers in drug discovery and development. The methodologies outlined in this guide, from the stereocontrolled Matteson homologation to comprehensive analytical characterization, provide a robust framework for the reliable production and validation of this critical synthetic intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-defined synthetic and analytical protocols for key chiral building blocks like this compound will only increase.

References

- Smolecule. (2023, August 15). Buy this compound | 149716-73-4.

- Smolecule. (2023, August 15). Buy this compound | 149716-73-4.

-

Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471. Retrieved from [Link]

- Google Patents. (2011). EP2377868A1 - Synthesis of Bortezomib.

- Google Patents. (n.d.). RU2402564C2 - Method of obtaining pyrazinoyl-(l)-phenylalanyl-(l)-leucine boronic acid or its anhydride.

-

Rao, R. J. R., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. Journal of the Korean Chemical Society, 55(5), 765-773. Retrieved from [Link]

-

Dembitsky, V. M., & Qyle, M. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters, 50(44), 6064-6067. Retrieved from [Link]

-

Sadler, P. J., & Li, H. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1466–1475. Retrieved from [Link]

-

Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1936–1939. Retrieved from [Link]

-

ChemBK. (2024, April 10). (1R)-(S)-Pinanediol 1-Ammonium trifluoroacetate-3-Methylbutane-1-BORONATE. Retrieved from [Link]

-

Kazmaier, U. (2021). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 19(1), 33. Retrieved from [Link]

-

Schofield, C. J., et al. (n.d.). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. Retrieved from [Link]

-

ChemBK. (2024, April 9). (1S,2S,3R,5S)-Pinanediol N-(2-pyrazinecarbony1)-L-phenylalanine-L-leucine boronate. Retrieved from [Link]

-

Yudin, A. K., & Liu, C. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(20), 5444–5447. Retrieved from [Link]

-

Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, 20(22), 5621. Retrieved from [Link]

-

New Drug Approvals. (2014, March 5). BORTEZOMIB, PS 341. Retrieved from [Link]

- Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.

-

Chem-Station. (2016, May 10). Matteson Reaction. Retrieved from [Link]

-

Bioengineer.org. (2026, January 7). Electrochemical Defluorinative Matteson Homologation Breakthrough. Retrieved from [Link]

-

Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. Retrieved from [Link]

-

Dolan, J. W. (2014). HPLC Solutions #66: Enantiomer Separations. LCGC North America, 32(4), 266-271. Retrieved from [Link]

-

Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. Retrieved from [Link]

- Google Patents. (n.d.). CN102268029B - Preparation of compound (1S, 2S, 3R, 5S)-pinanediol-L-phenylalanine-L-leucine boronate.

-

Cenmed Enterprises. (n.d.). (1R) (1S 2S 3R 5S) Pinanediol N (N Pyrazinylphenylalaninoyl) 1 Amino 3 Methylbutane 1 Boronate. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... Retrieved from [Link]

-

HZPH. (n.d.). (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate. Retrieved from [Link]

-

Klán, P., et al. (2010). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 8(19), 4389-4396. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Song, Y., et al. (2015). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Nanomaterials, 5(2), 644–667. Retrieved from [Link]

-

Boroncore. (n.d.). 149716-73-4 | this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Al-Saeed, F. A., & El-Rjoob, A.-W. O. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1159. Retrieved from [Link]

-

Jäkle, F. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Rutgers University. Retrieved from [Link]

-

Klán, P., et al. (2010). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). This compound | CAS: 149716-73-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... Retrieved from [Link]

Sources

- 1. Buy this compound | 149716-73-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of boronic ester and acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. bioengineer.org [bioengineer.org]

- 7. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]

- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Enantiomer Separations | Separation Science [sepscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 21. newdrugapprovals.org [newdrugapprovals.org]

- 22. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-BoroPro-(-)-Pinanediol-HCl: Properties, Solubility, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-BoroPro-(-)-Pinanediol-HCl, a vital chiral building block and serine protease inhibitor. Drawing upon field-proven insights and established scientific literature, this document delves into the core physicochemical properties, solubility characteristics, and practical applications of this compound, offering a self-validating framework for its effective use in research and development.

Introduction: A Versatile Tool in Medicinal Chemistry and Beyond

This compound, with the CAS number 149716-73-4, is a boronic acid derivative featuring a pinanediol protecting group and a pyrrolidine moiety.[1][2][3] Its specific stereochemistry and the presence of the boronic acid functional group make it a compound of significant interest in several scientific domains.[1]

Primarily, it serves as a lead compound in the development of novel protease inhibitors, which are critical in the therapeutic intervention of diseases such as cancer and viral infections.[1] The boronic acid moiety can form a reversible covalent bond with the active site serine residues of proteases, effectively inhibiting their enzymatic activity.[1] Beyond its role in drug discovery, it is a valuable tool in biochemical research for studying enzyme mechanisms and as an intermediate in synthetic organic chemistry for constructing complex molecules.[1]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 149716-73-4 | [2][3] |

| Molecular Formula | C₁₄H₂₅BClNO₂ | [2] |

| Molecular Weight | 285.62 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 254-257°C (decomposes) | [2] |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

Solubility Profile: A Practical Guide

Qualitative Solubility:

Based on available data, this compound is known to be soluble in the following solvents:

Practical Solubility for Experimental Use:

In the context of its application in organic synthesis and biological assays, the following solvents are frequently employed, indicating at least operational solubility:

-

Tetrahydrofuran (THF): Widely used as a reaction solvent in synthetic procedures involving this compound and similar boronic esters.[4]

-

Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of inhibitors for biological assays. The compound is typically dissolved in DMSO at a high concentration and then diluted into aqueous assay buffers.

-

Aqueous Buffers: While the hydrochloride salt form suggests some degree of water solubility, boronic acid pinanediol esters generally exhibit limited solubility in purely aqueous solutions. For biological assays, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution in the aqueous buffer to the final working concentration.

Factors Influencing Solubility:

The solubility of boronic acids and their esters can be influenced by several factors:

-

pH: The protonation state of the pyrrolidine nitrogen can affect aqueous solubility.

-

Temperature: Solubility generally increases with temperature.

-

Salt Form: The hydrochloride salt is expected to have higher aqueous solubility than the free base.

Diagram: General Solubility Workflow for Biological Assays

Caption: Workflow for preparing this compound solutions for biological assays.

Experimental Protocols: A Step-by-Step Approach

The following protocols are representative of the common experimental uses of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Preparation of a Stock Solution for Biological Assays

This protocol outlines the preparation of a high-concentration stock solution in DMSO, a standard practice for water-insoluble or poorly soluble compounds.

Methodology:

-

Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. Rationale: Precise weighing is critical for accurate final concentrations in the assay.

-

Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Rationale: Anhydrous DMSO prevents hydrolysis of the boronic ester and ensures complete dissolution.

-

Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but caution should be exercised to avoid degradation. Rationale: Thorough mixing ensures a homogenous stock solution.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Rationale: Low-temperature storage preserves the stability of the compound, and aliquoting prevents degradation from repeated temperature changes.

General Protocol for a Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target serine protease.

Methodology:

-

Prepare Reagents:

-

Assay Buffer: Prepare an appropriate buffer for the specific protease being studied (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.

-

Enzyme Solution: Dilute the stock solution of the serine protease to the desired working concentration in the assay buffer.

-

Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate specific to the protease in the assay buffer.

-

Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of final inhibitor concentrations. Rationale: A serial dilution allows for the determination of the IC₅₀ value.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the diluted inhibitor to the wells. Include a control with buffer only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the addition of the substrate.

-

Initiate the reaction by adding a fixed volume of the substrate solution to each well.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. Rationale: The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Diagram: Workflow for a Protease Inhibition Assay

Caption: A generalized workflow for determining the inhibitory potency of a compound.

Stability and Handling Considerations

Boronic acid pinanediol esters are generally more stable than their corresponding free boronic acids.[4] However, they can be susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, it is recommended to:

-

Store the solid compound in a desiccator at -20°C under an inert atmosphere.[2]

-

Use anhydrous solvents for preparing stock solutions.

-

Prepare fresh dilutions in aqueous buffers immediately before use.

-

Avoid prolonged storage of the compound in aqueous solutions.

Conclusion

This compound is a cornerstone chiral building block with significant applications in drug discovery and chemical synthesis. While quantitative solubility data remains a gap in the literature, a practical understanding of its solubility in key organic solvents such as chloroform, methanol, THF, and DMSO allows for its effective use in a variety of experimental settings. The protocols and handling guidelines provided in this technical guide are designed to empower researchers to confidently and reproducibly utilize this versatile compound in their scientific endeavors. Adherence to the principles of careful handling and appropriate solvent selection will ensure the integrity and efficacy of this compound in advancing scientific discovery.

References

-

Pu, Y., et al. (2014). Synthesis of Biologically Active Boron-Containing Compounds. ACS Medicinal Chemistry Letters, 5(9), 945-949. Retrieved from [Link]

- Google Patents. (1990). Boron analogs of amino acid/peptide protease inhibitors. (US4963655A).

- Google Patents. (2005). Formulation of boronic acid compounds. (US20050282742A1).

-

González, A. Z., & Yudin, A. K. (2021). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Chemical Society Reviews, 50(21), 12047-12071. Retrieved from [Link]

-

Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using organoboron compounds. Chemical Reviews, 109(9), 4439-4486. Retrieved from [Link]

-

D-Chem. This compound. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Profile of (S)-BoroPro-(-)-Pinanediol-HCl: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (S)-BoroPro-(-)-Pinanediol-HCl (CAS Number: 149716-73-4), a vital chiral building block in contemporary drug discovery and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this compound. The insights herein are synthesized from foundational spectroscopic principles and comparative analysis of its constituent structural motifs: a proline-derived boronic acid, a pinanediol chiral auxiliary, and a hydrochloride salt. This approach is necessitated by the limited availability of publicly accessible, raw experimental spectra for this specific molecule.

Introduction to this compound

This compound is a proline boronic acid derivative protected by a pinanediol group.[1] The "(S)" designation refers to the stereochemistry at the alpha-carbon of the proline moiety, a critical feature for stereoselective synthesis. This compound serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors, by leveraging the unique reactivity of the boronic acid functional group.[1] Its application is particularly prominent in the development of serine protease inhibitors and in Suzuki-Miyaura cross-coupling reactions.[1] The pinanediol group not only imparts stability to the otherwise labile boronic acid but also provides a chiral environment that can influence the stereochemical outcome of reactions.[1]

The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid. Spectroscopic analysis is paramount for verifying the structural integrity and purity of this reagent before its use in sensitive downstream applications.

Below is a diagram illustrating the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed map of the atomic connectivity and chemical environment.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the pinanediol moiety. The hydrochloride salt form will result in the presence of an exchangeable proton on the pyrrolidinium nitrogen.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Broad singlet | 2H | N-H (pyrrolidinium) | The acidic protons on the protonated nitrogen are expected to be downfield and broad due to quadrupolar coupling and exchange. |

| ~4.3 - 4.5 | Doublet | 1H | O-CH (pinanediol) | The proton on the carbon bearing the oxygen of the boronic ester is in a deshielded environment. |

| ~3.0 - 3.5 | Multiplet | 3H | CH-B and N-CH₂ (pyrrolidine) | The protons on the carbon attached to boron and the protons on the carbons adjacent to the nitrogen will be in this region. |

| ~1.8 - 2.5 | Multiplets | 6H | CH₂ and CH (pyrrolidine and pinanediol) | Aliphatic protons of both the pyrrolidine and pinanediol rings. |

| ~1.3 | Singlet | 3H | CH₃ (pinanediol) | One of the methyl groups on the pinanediol bridge. |

| ~1.2 | Singlet | 3H | CH₃ (pinanediol) | The second methyl group on the pinanediol bridge. |

| ~0.8 | Singlet | 3H | CH₃ (pinanediol) | The third methyl group of the pinanediol moiety. |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~86 | C-O (pinanediol) | Carbons directly attached to the oxygen of the boronic ester. |

| ~78 | C-O (pinanediol) | The other carbon attached to the oxygen of the boronic ester. |

| ~50 - 60 | C-N (pyrrolidine) | Carbons adjacent to the protonated nitrogen atom. |

| ~40 - 50 | C-B (pyrrolidine) | The carbon atom directly bonded to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus. |

| ~20 - 40 | Aliphatic CH and CH₂ | Remaining aliphatic carbons of the pinanediol and pyrrolidine rings. |

| ~20 - 30 | Aliphatic CH₃ | The three methyl carbons of the pinanediol group. |

Expected ¹¹B NMR Spectral Data

¹¹B NMR is particularly informative for boron-containing compounds, as the chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~20 - 35 | Trigonal boronic ester | The boron atom in a trigonal planar boronic ester environment typically resonates in this downfield region. The broadness of the signal is characteristic of the quadrupolar ¹¹B nucleus. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use a relaxation delay (d1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

Typical spectral width: 0 to 200 ppm.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.

-

Typical spectral width: -100 to 100 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2400 - 2700 | Broad, Multiple Bands | N⁺-H | Stretching (in hydrochloride salt) |

| ~2850 - 2960 | Strong | C-H | Stretching (aliphatic) |

| ~1370 - 1380 | Medium-Strong | B-O | Stretching |

| ~1050 - 1150 | Strong | C-O | Stretching |

| ~1100 - 1200 | Medium | C-N | Stretching |

| ~1450 - 1470 | Medium | C-H | Bending (scissoring) |

| ~1365 and ~1385 | Medium | C-H | Bending (gem-dimethyl) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometric Data

The analysis of boronic acids by mass spectrometry can be complicated by in-source reactions. However, with ESI, the protonated molecule of the free base is expected to be observed.

| m/z (mass-to-charge ratio) | Ion | Notes |

| ~250.2 | [M+H]⁺ | This corresponds to the protonated molecule of the free base (C₁₄H₂₄BNO₂). The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable. |

| ~272.2 | [M+Na]⁺ | Adduct with sodium ions, which are often present as impurities. |

Fragmentation Pathway

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment. A plausible fragmentation pathway is the loss of the pinanediol moiety.

Caption: A plausible fragmentation pathway for the protonated (S)-BoroPro-(-)-Pinanediol.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

For fragmentation studies, perform an MS/MS experiment by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the m/z values of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and analysis of analogous structures. This information provides a robust framework for the characterization of this compound. For any application where the purity and identity of this reagent are critical, it is imperative to acquire and interpret experimental data as outlined in the provided protocols. This ensures the reliability of starting materials, which is a cornerstone of reproducible and successful research and development.

References

-

ChemBK. (S)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride. Retrieved from [Link]

Sources

Chiral Amine Boronate Esters in Asymmetric Catalysis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiral α-aminoboronic acids and their corresponding boronate esters have emerged as pivotal structural motifs in medicinal chemistry and as versatile building blocks in synthetic organic chemistry. Their significance is underscored by their presence in potent therapeutic agents, including the proteasome inhibitor Bortezomib.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and applications of chiral amine boronate esters in the realm of asymmetric catalysis. We will delve into various catalytic strategies that enable the stereocontrolled synthesis of these valuable compounds, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of chiral amine boronate esters.

Introduction: The Rise of Chiral Amine Boronate Esters

The unique electronic properties of the boron atom, particularly its empty p-orbital, allow boronic acids and their esters to engage in a wide array of chemical transformations. When incorporated into an amino acid framework, the resulting α-aminoboronic acid derivatives exhibit potent and specific biological activities, often acting as transition-state analogue inhibitors of serine proteases.[1][2] The boronate ester moiety not only plays a crucial role in biological activity but also serves as a versatile handle for further synthetic manipulations, making these compounds highly sought-after chiral building blocks.[4][5][6]

The development of stereoselective methods for the synthesis of chiral amine boronate esters is therefore a critical endeavor. Asymmetric catalysis offers the most elegant and efficient approach to accessing these molecules in high enantiopurity, avoiding the need for chiral auxiliaries or resolutions of racemic mixtures. This guide will explore several key catalytic methodologies that have proven instrumental in advancing this field.

Synthetic Strategies for Chiral Amine Boronate Esters

The asymmetric synthesis of chiral amine boronate esters has been approached through various innovative catalytic methods. This section will detail some of the most significant and widely adopted strategies, providing both the conceptual framework and practical experimental details.

Transition Metal-Catalyzed Asymmetric Hydroboration

Asymmetric hydroboration, a powerful tool for the enantioselective synthesis of organoboranes, has been successfully applied to the preparation of chiral α-amino boronate esters.[4]

A notable advancement in this area is the rhodium-catalyzed asymmetric hydroboration of α-arylenamides, which provides access to valuable chiral α-amino tertiary boronic esters.[4]

Causality Behind Experimental Choices:

-

Substrate: α-Arylenamides are chosen as substrates due to the directing effect of the amide group and the electronic properties of the aryl substituent, which favor the desired regioselectivity.

-

Catalyst System: A rhodium precursor, such as [Rh(nbd)₂]BF₄, is used in combination with a chiral phosphorus ligand. The choice of ligand is critical for achieving high enantioselectivity. P-chiral monophosphorus ligands like BI-DIME have proven to be particularly effective in inducing high levels of stereocontrol.[4] The ligand coordinates to the rhodium center, creating a chiral environment that dictates the facial selectivity of the hydroboration reaction.

-

Boron Source: Bis(pinacolato)diboron ((Bpin)₂) is a commonly used and commercially available boron source that is stable and easy to handle.[4]

Proposed Catalytic Cycle:

The reaction is proposed to proceed through a catalytic cycle involving the oxidative addition of the B-B bond to the rhodium center, followed by insertion of the enamide into the Rh-B bond. Reductive elimination then furnishes the desired chiral α-amino tertiary boronate ester and regenerates the active catalyst.[4]

Caption: Proposed Catalytic Cycle for Rh-Catalyzed Asymmetric Hydroboration.

Experimental Protocol: Synthesis of Chiral α-Amino Tertiary Boronate Esters [4]

-

Preparation: In a nitrogen-filled glovebox, a screw-capped vial is charged with the α-arylenamide (0.3 mmol, 1.0 equiv), bis(pinacolato)diboron (0.45 mmol, 1.5 equiv), [Rh(nbd)₂]BF₄ (0.006 mmol, 2 mol %), and the chiral ligand (e.g., BI-DIME, 0.006 mmol, 2 mol %).

-

Reaction: The appropriate solvent (e.g., THF, 1.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 60 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral α-amino tertiary boronate ester.

-

Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Nickel-Catalyzed Asymmetric Hydroamidation

A complementary and highly efficient strategy for accessing enantioenriched α-aminoboronates is the NiH-catalyzed asymmetric hydroamidation of alkenyl boronates.[7]

Causality Behind Experimental Choices:

-

Catalyst System: This method utilizes a chiral nickel hydride (NiH) catalyst, generated in situ from a nickel precursor and a reducing agent, in the presence of a chiral ligand. Simple amino alcohol ligands have proven effective in inducing high enantioselectivity.[7]

-

Substrates: The reaction couples readily available alkenyl boronates with dioxazolones as the amidating reagent. The choice of dioxazolone is advantageous as it serves as a traceless source of the amido group.

-

Mechanism: The proposed mechanism involves an enantioselective hydrometallation of the alkenyl boronate by the chiral NiH catalyst, followed by an inner-sphere nitrenoid transfer from the dioxazolone and subsequent C-N bond formation.[7] This pathway ensures high stereocontrol.

Caption: Simplified Mechanism of NiH-Catalyzed Asymmetric Hydroamidation.

Experimental Protocol: NiH-Catalyzed Asymmetric Hydroamidation [7]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with Ni(OAc)₂ (5 mol %), the chiral amino alcohol ligand (6 mol %), and a suitable solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, the alkenyl boronate (1.0 equiv) and the dioxazolone (1.2 equiv) are added, followed by a reducing agent (e.g., a silane).

-

Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 24 hours).

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by flash column chromatography.

-

Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Copper-Catalyzed Asymmetric N-Alkylation

A modular approach to chiral α-aminoboronic acid derivatives involves the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters.[8]

Causality Behind Experimental Choices:

-

Dynamic Kinetic Asymmetric Transformation: This method proceeds via a dynamic kinetic asymmetric transformation (DYKAT), where the racemic starting material is converted into a single enantiomer of the product. The copper catalyst, in conjunction with a chiral diamine ligand, facilitates the enantioselective C-N bond formation.[8]

-

Substrates: The use of readily available racemic α-chloroboronate esters and various carbamates allows for a high degree of modularity, enabling the synthesis of a diverse library of α-aminoboronates.[8]

-

Catalyst System: A combination of a copper salt (e.g., CuCl), a chiral diamine ligand, and a secondary phosphine ligand is employed to achieve high yields and enantioselectivities.[8] The interplay between these components is crucial for the efficiency of the catalytic cycle.

Data Presentation: Substrate Scope and Enantioselectivity

| Entry | Electrophile (α-chloroboronate ester) | Nucleophile (Carbamate) | Yield (%) | ee (%) |

| 1 | Phenyl | Boc-NH₂ | 85 | 96 |

| 2 | 4-Methoxyphenyl | Cbz-NH₂ | 82 | 95 |

| 3 | 2-Naphthyl | Boc-NH₂ | 78 | 97 |

| 4 | Cyclohexyl | Boc-NH₂ | 75 | 92 |

Data is representative and compiled for illustrative purposes based on findings in the cited literature.[8]

Applications in Asymmetric Catalysis and Drug Development

Chiral amine boronate esters are not only synthetic targets but also serve as powerful catalysts themselves in certain transformations.

Bifunctional Catalysis

Aminoboronic acids can act as bifunctional catalysts, where the amine and boronic acid moieties work in concert to activate substrates.[9][10] For example, they have been shown to catalyze direct amide formation and asymmetric aldol reactions.[9][10] The Lewis acidic boron center can activate a carboxylic acid, while the basic amine group can activate the nucleophile, leading to an efficient and stereocontrolled reaction.[11]

Caption: Conceptual Workflow of Bifunctional Aminoboronic Acid Catalysis.

Drug Development

The most prominent application of chiral α-aminoboronic acids is in drug development. The proteasome inhibitor Bortezomib (Velcade®) is a prime example, used in the treatment of multiple myeloma.[1][2] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular component for protein degradation. The boron atom plays a critical role by forming a stable tetrahedral intermediate with the active site threonine residue of the proteasome. The chirality at the α-carbon is crucial for its potent and selective activity.

Conclusion and Future Outlook

The field of chiral amine boronate esters in asymmetric catalysis has witnessed remarkable growth, driven by the development of novel and efficient catalytic methodologies. The strategies outlined in this guide, including transition metal-catalyzed hydroboration and hydroamidation, as well as copper-catalyzed N-alkylation, provide powerful tools for accessing these valuable compounds with high stereocontrol. The continued exploration of new catalyst systems and reaction pathways will undoubtedly lead to even more versatile and practical methods for their synthesis. As our understanding of the biological roles of boron-containing compounds expands, the demand for enantiomerically pure chiral amine boronate esters in drug discovery and development will continue to grow, making this an exciting and impactful area of research.

References

-

Title: Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides Source: Journal of the American Chemical Society URL: [Link]

-

Title: Boronic Esters in Asymmetric Synthesis Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Boronic Esters in Asymmetric Synthesis Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Asymmetric Synthesis of Secondary and Tertiary Boronic Esters Source: University of Bristol URL: [Link]

-

Title: A diastereoselective preparation of cyclic α-aminoboronates Source: PMC - NIH URL: [Link]

-

Title: Asymmetric Synthesis of Secondary and Tertiary Boronic Esters Source: PubMed URL: [Link]

-

Title: Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis Source: Accounts of Chemical Research URL: [Link]

-

Title: Enantioselective Catalytic 1,2-Boronate Rearrangements Source: PMC - NIH URL: [Link]

-

Title: Synthesis of aminoboronic acids and their applications in bifunctional catalysis Source: PubMed URL: [Link]

-

Title: Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates Source: PMC URL: [Link]

-

Title: Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation Source: PMC - NIH URL: [Link]

-

Title: Chiral Boronate Derivatives via Catalytic Enantioselective Conjugate Addition of Grignard Reagents on 3-Boronyl Unsaturated Esters and Thioesters Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of α-aminoboronic acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Enantioselective Synthesis of Boron-Substituted Quaternary Carbons by NHC–Cu-Catalyzed Boronate Conjugate Additions to Unsaturated Carboxylic Esters, Ketones or Thioesters Source: PMC - NIH URL: [Link]

-

Title: Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis Source: Journal of the American Chemical Society URL: [Link]

-

Title: Enantioselective approaches to access chiral homoallylic boronate... Source: ResearchGate URL: [Link]

-

Title: Chiral Amine-Boronic Acid Catalysis: Enantioselective 1,4-Addition to Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality Source: PMC - PubMed Central URL: [Link]

-

Title: Chiral Amine/Boronic Acid Catalytic Enantioselective Alkylations of Branched Aldehydes with Allylic Alcohols. Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters Source: PubMed URL: [Link]

-

Title: (PDF) Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality Source: ResearchGate URL: [Link]

-

Title: Stereospecific Enzymatic Conversion of Boronic Acids to Amines Source: OSTI.GOV URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 1,2‐Bis(Boronic) Esters Featuring Acyclic, Non‐Adjacent 1,3‐Stereocenters Source: OUCI URL: [Link]

-

Title: Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

The Versatility of Pinanediol: A Technical Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Chiral Auxiliaries

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This control is crucial in the development of pharmaceuticals and other biologically active molecules, where often only a single enantiomer exhibits the desired therapeutic effect.[1] A foundational strategy in achieving this stereocontrol is the use of chiral auxiliaries: stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[1] Among the arsenal of chiral auxiliaries available to the synthetic chemist, pinanediol, derived from the naturally abundant monoterpene α-pinene, stands out as a cost-effective, reliable, and versatile tool.[2][3]

This technical guide provides an in-depth exploration of the applications of pinanediol as a chiral auxiliary. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of its stereodirecting power, offer practical insights into experimental design, and present detailed methodologies for its key applications in modern organic synthesis.

Core Principles: Understanding the Stereodirecting Power of the Pinane Scaffold

The efficacy of pinanediol as a chiral auxiliary stems from its rigid bicyclic [3.1.1]heptane framework.[4] This rigid structure provides a well-defined and sterically demanding chiral environment, effectively shielding one face of a reactive intermediate and compelling an incoming reagent to approach from the less hindered face. Both (+)-pinanediol and (-)-pinanediol are readily available, allowing for access to both enantiomers of a target molecule.